molecular formula C11H7FN2S B1330663 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 342405-40-7

2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B1330663
CAS No.: 342405-40-7
M. Wt: 218.25 g/mol
InChI Key: NZAVIOLUOHTQTC-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a chemical compound that features a thiazole ring substituted with a 4-fluorophenyl group and an acetonitrile group

Preparation Methods

The synthesis of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites .

Comparison with Similar Compounds

Similar compounds to 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile include:

This compound stands out due to the presence of the fluorine atom, which can enhance its stability and binding interactions in biological systems.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAVIOLUOHTQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343832
Record name 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342405-40-7
Record name 4-(4-Fluorophenyl)-2-thiazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342405-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was synthesized from 2-bromo-1-(4-fluorophenyl)ethanone and 2-cyanothioacetamide as described in example 1 step 1 (3.2 g, yield 72%). MS (ESI) m/z: Calculated for C11H7FN2S: 218.03. found: 219.0 (M+H)+.
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